molecular formula C17H19ClN2OS B4776410 [4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE

[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE

Cat. No.: B4776410
M. Wt: 334.9 g/mol
InChI Key: BASHAYDZBTUYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a 5-methyl-3-thienyl group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the piperazine ring. This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts . The subsequent substitution reactions introduce the 5-chloro-2-methylphenyl and 5-methyl-3-thienyl groups onto the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation, nitration, and sulfonation reactions are typical, often using reagents like chlorine, nitric acid, and sulfuric acid, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and concentrated sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific substitution pattern on the piperazine ring differentiates it from other similar compounds, making it a valuable subject of study for various applications.

Properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(5-methylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c1-12-3-4-15(18)10-16(12)19-5-7-20(8-6-19)17(21)14-9-13(2)22-11-14/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASHAYDZBTUYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CSC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE
Reactant of Route 4
[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE
Reactant of Route 5
[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE

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